molecular formula C8H16ClNO2S B2581920 N-tert-butyl-1-chlorocyclobutane-1-sulfonamide CAS No. 2137595-68-5

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide

Cat. No.: B2581920
CAS No.: 2137595-68-5
M. Wt: 225.73
InChI Key: WZNDTQXOXKTGQW-UHFFFAOYSA-N
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Description

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide is a sulfonamide derivative characterized by a cyclobutane ring substituted with a chlorine atom and a tert-butyl sulfonamide group.

This compound’s structure combines a strained four-membered cyclobutane ring with a sulfonamide moiety, which may confer unique reactivity in organic synthesis or medicinal chemistry. However, detailed applications or biological data are absent in the evidence provided.

Properties

IUPAC Name

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(9)5-4-6-8/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNDTQXOXKTGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-chlorocyclobutane-1-sulfonamide typically involves the reaction of cyclobutanesulfonyl chloride with tert-butylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutanesulfonyl chloride+tert-butylamineThis compound\text{Cyclobutanesulfonyl chloride} + \text{tert-butylamine} \rightarrow \text{this compound} Cyclobutanesulfonyl chloride+tert-butylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Formation of N-tert-butyl-1-azidocyclobutane-1-sulfonamide or N-tert-butyl-1-cyanocyclobutane-1-sulfonamide.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-chlorocyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide

  • Molecular Formula: C₈H₁₆ClNO₂S
  • Molecular Weight : 164.63 g/mol
  • Purity : 95%
  • Category : EN300-365729

Comparison :

  • Ring Size : The cyclopropane analog features a three-membered ring, which is more strained than the cyclobutane ring in the target compound. Reduced strain in cyclobutane may enhance thermal stability .
  • Substituent Position : The chlorine atom is attached to a methyl group in the cyclopropane derivative (chloromethyl), whereas the target compound has chlorine directly bonded to the cyclobutane ring. This difference may alter electrophilic reactivity and steric effects.

4-{(9H-fluoren-9-ylmethoxy)carbonylamino}oxane-4-carboxylic acid

  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.47 g/mol
  • Purity : 95%
  • Category : EN300-81475

Comparison :

  • Functional Groups : This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid, making it more polar and bulkier than the target sulfonamide. Such features are typically leveraged in peptide synthesis.

Physicochemical Properties and Purity

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Category
N-tert-butyl-1-chlorocyclobutane-1-sulfonamide ~C₈H₁₅ClNO₂S 192.22 95% A1, EN300-81479
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide C₈H₁₆ClNO₂S 164.63 95% EN300-365729
4-{[(Fmoc)(methyl)amino}oxane-4-carboxylic acid C₂₅H₂₃NO₄ 401.47 95% EN300-81475

Key Observations :

  • The cyclopropane derivative has a lower molecular weight (164.63 vs. 192.22 g/mol) due to its smaller ring and substituent differences.
  • All three compounds share a 95% purity , suggesting standardized synthesis protocols .

Reactivity and Stability Considerations

  • Ring Strain : Cyclopropane’s high ring strain may increase reactivity in ring-opening reactions compared to cyclobutane. For example, cyclopropane derivatives are more prone to nucleophilic attack .
  • Chlorine Substituent : The target compound’s chlorine atom on the cyclobutane ring could participate in elimination or substitution reactions, while the chloromethyl group in the cyclopropane analog may favor alkylation pathways.

Biological Activity

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a chlorocyclobutane moiety, contributing to its unique chemical properties. The sulfonamide functional group is known for its broad range of biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Sulfonamides, including this compound, are recognized for their ability to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) in the folate synthesis pathway. This mechanism disrupts bacterial DNA synthesis, making sulfonamides effective against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has shown promising activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA), with an IC50 value in the submicromolar range (0.64 μM) indicating significant potency . This inhibition suggests possible applications in managing inflammatory responses.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. SAR studies have demonstrated that modifications to the sulfonamide group and the cyclobutane ring can enhance or diminish biological activity. For example, variations in substituents on the pyrazole ring have been explored to optimize inhibitory effects against NAAA .

CompoundStructureIC50 (μM)Biological Activity
Hit 1-1.09Initial lead
Compound 9-0.33Enhanced potency
Compound 15-1.11Reduced activity

Case Study: Inhibition of NAAA

In a study investigating the inhibition of NAAA, this compound was characterized for its selectivity towards human fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). The compound exhibited selective inhibition at concentrations that did not affect FAAH or AC significantly, indicating a targeted mechanism of action .

Pharmacological Applications

Given its inhibitory effects on NAAA and potential anti-inflammatory properties, this compound may serve as a lead compound for developing new anti-inflammatory drugs. Its ability to modulate lipid signaling pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

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